N-Nitro-S-methylisothiourea is an organic compound with the chemical formula CHNOS. It consists of five hydrogen atoms, two carbon atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom . This compound belongs to the class of isothioureas, which are characterized by the presence of a thiourea functional group. The nitro group in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Research has indicated that N-Nitro-S-methylisothiourea exhibits biological activity, particularly in neuroprotection. It has been shown to have a protective effect against nitric oxide-induced neurotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases . Additionally, its role as a nitric oxide synthase inhibitor highlights its importance in regulating nitric oxide levels in biological systems.
The synthesis of N-Nitro-S-methylisothiourea typically involves the following methods:
N-Nitro-S-methylisothiourea finds applications in various domains:
Interaction studies of N-Nitro-S-methylisothiourea focus on its effects on nitric oxide synthase and other enzymes involved in nitric oxide metabolism. Its ability to inhibit nitric oxide production makes it a valuable compound for studying mechanisms of action related to neuroprotection and inflammation . Additionally, investigations into its interactions with various biological targets help elucidate its potential therapeutic roles.
N-Nitro-S-methylisothiourea shares structural and functional similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| S-Methylisothiourea | Isothiourea | Lacks the nitro group; primarily studied for its neuroprotective properties. |
| N,N-Dimethylthiourea | Isothiourea | Used as a reagent in organic synthesis; does not have the nitro functionality. |
| N-Nitrosomethylurea | Nitro compound | Contains a nitroso group; studied for its carcinogenic properties. |
| S-Methylthioacetimidate | Thioamide | Involved in various synthetic pathways; lacks nitro group. |
N-Nitro-S-methylisothiourea is unique due to the presence of both the nitro and isothiourea functionalities, which enhance its reactivity and biological activity compared to similar compounds. Its specific interactions with nitric oxide synthase set it apart as a significant compound for research into neuroprotection and related therapeutic areas.
N-Nitro-S-methylisothiourea is synthesized from S-methylisothiourea, which serves as the primary precursor. The reaction involves nitration at the thiourea nitrogen, typically using nitric acid or alkyl nitrates under controlled conditions [1] [2]. A divergent synthetic approach developed by Jia et al. (2021) utilizes N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides as intermediates, enabling cyclization to form substituted triazole derivatives [1].
Key precursors include:
The general reaction pathway proceeds as follows:
$$
\text{S-Methylisothiourea} + \text{HNO}3 \rightarrow \text{N-Nitro-S-methylisothiourea} + \text{H}2\text{O}
$$
This exothermic reaction requires temperature modulation (0–5°C) to prevent decomposition [2].
Nitration occurs via electrophilic aromatic substitution, where the nitro group (NO₂⁺) attacks the nucleophilic nitrogen atom of the thiourea moiety. Density Functional Theory (DFT) studies confirm that the reaction proceeds through an intramolecular 1,3-hydride transfer mechanism, facilitating HNO₂ elimination [1].
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C |
| Solvent | Anhydrous Dichloromethane |
| Yield (Optimized) | 85–92% |
Competing pathways include:
Purification involves multi-step crystallization and chromatographic methods:
Yield optimization strategies include:
Scalable production faces three primary challenges:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic Reaction Control | Jacketed reactors with cryogenic cooling |
| Intermediate Stability | In-situ generation of nitrating agents |
| Waste Management | Neutralization of acidic byproducts |
Thermal stability studies by Hu et al. (2010) demonstrate that N-Nitro-S-methylisothiourea remains stable up to 423.2 K, enabling batch processing without degradation [1]. However, industrial crystallization requires precise supersaturation control to avoid polymorphic impurities [2].
N-Nitro-S-methylisothiourea (CAS 2986-25-6) is a nitro-substituted isothiourea derivative with the molecular formula C₂H₅N₃O₂S and a molecular weight of 135.15 g/mol [1] [2]. The compound crystallizes in an off-white solid form at room temperature [3] [4]. While specific single-crystal X-ray diffraction data for N-Nitro-S-methylisothiourea is limited in the literature, structural insights can be drawn from related thiourea and isothiourea compounds.
The molecular geometry of thiourea derivatives typically exhibits a trigonal planar configuration around the central N₂C=S core [5]. In the case of N-Nitro-S-methylisothiourea, the carbon-sulfur bond distance is expected to be approximately 1.71 Å, which is characteristic of thiourea compounds and represents a lengthening of approximately 0.1 Å compared to normal ketones [5] [6]. The carbon-nitrogen bond distances in the isothiourea moiety are generally shorter than typical single bonds due to partial double bond character arising from resonance stabilization [5].
The thiourea core adopts a planar configuration with the methyl group attached to the sulfur atom, while the nitro group is bonded to one of the nitrogen atoms. This molecular architecture is stabilized by resonance between the sulfur and nitrogen atoms, as evidenced by the compound's canonical SMILES notation (N=C(SC)NN+=O) [7]. The molecule possesses Cs symmetry, indicating the presence of one plane of symmetry [6].
The nuclear magnetic resonance spectroscopic behavior of N-Nitro-S-methylisothiourea provides crucial structural information. The compound exhibits characteristic chemical shifts consistent with its isothiourea framework. The methyl group attached to the sulfur atom typically appears as a singlet in the aliphatic region of the ¹H NMR spectrum, while the amino protons associated with the isothiourea moiety appear as broad signals due to rapid exchange phenomena [8].
In ¹³C NMR spectroscopy, the compound displays distinct resonances for the thiourea carbon, which typically appears in the range of 160-180 ppm due to the partial double bond character of the C=S bond [5]. The methyl carbon attached to sulfur appears in the aliphatic region, while the nitro-substituted carbon environments show characteristic downfield shifts due to the electron-withdrawing nature of the nitro group [9].
The infrared spectroscopic profile of N-Nitro-S-methylisothiourea exhibits several characteristic absorption bands that provide definitive structural identification. The nitro group displays two prominent stretching vibrations: the asymmetric N-O stretch appearing at approximately 1550 cm⁻¹ and the symmetric N-O stretch at approximately 1365 cm⁻¹ [10] [11]. These bands are among the most intense peaks in the infrared spectrum and serve as diagnostic markers for the nitro functional group.
The thiourea moiety contributes characteristic absorptions including the C=S stretching frequency, which typically appears around 1180-1200 cm⁻¹ for similar compounds [12]. The N-H stretching vibrations of the isothiourea group are observed in the range of 3200-3400 cm⁻¹, while C-N stretching absorptions appear between 1000-1250 cm⁻¹ for aliphatic amine systems [13] [14].
Additional characteristic absorptions include the N-O scissoring vibration of the nitro group at approximately 880 cm⁻¹, and various C-H stretching and bending modes associated with the methyl group [11]. The combination of these spectroscopic features provides a unique fingerprint for compound identification and structural verification.
The ultraviolet-visible absorption spectrum of N-Nitro-S-methylisothiourea reflects the electronic transitions associated with its nitro and thiourea chromophores. Nitro compounds typically exhibit absorption maxima in the range of 170-270 nm, with the exact position and intensity being highly dependent on the molecular structure and substitution pattern [15] [16].
The nitro group contributes to the ultraviolet absorption through n→π* and π→π* electronic transitions. The absorption maximum for N-Nitro-S-methylisothiourea is expected to appear around 200-220 nm based on the structural characteristics of aliphatic nitro compounds [16]. The thiourea moiety may contribute additional absorption features in the near-ultraviolet region due to the extended conjugation involving the C=S bond and nitrogen lone pairs [17].
N-Nitro-S-methylisothiourea exhibits tautomeric behavior characteristic of both thiourea and nitro-containing compounds. The primary tautomeric equilibrium involves the interconversion between the thione and thiol forms, which is a common feature of thiourea derivatives [5]. In the thione form, the compound exists as S=C(NH₂)(NHNO₂), while the thiol form can be represented as HS-C(=NH)(NHNO₂), known as the isothiourea structure.
The tautomeric equilibrium is influenced by several factors including solvent polarity, pH, and temperature. For the parent thiourea, the thione tautomer predominates in aqueous solutions [5]. In the case of N-Nitro-S-methylisothiourea, the presence of the electron-withdrawing nitro group and the methyl substituent on sulfur affects the equilibrium position.
The nitro group itself may participate in tautomeric equilibria, particularly under acidic conditions where the nitro⇌aci-nitro tautomerism becomes significant [18] [19]. The aci-nitro form involves the migration of a proton from an adjacent carbon to the oxygen atom of the nitro group, forming a nitronic acid structure. This tautomeric process has been observed in related nitro compounds and becomes more accessible under acidic conditions, despite being thermodynamically less stable by approximately 13 kcal/mol in the gas phase [18].
The compound may also exist in E/Z geometric isomers due to restricted rotation around the C-N bond involving the nitro-substituted nitrogen [18]. These isomers can undergo dynamic equilibrium with relatively low energy barriers, typically around 14 kcal/mol in solution conditions [18].
N-Nitro-S-methylisothiourea exhibits a melting point in the range of 159-163°C, with different sources reporting slightly varying values [2] [20] [3] [4]. The compound melts at 162-163°C according to Santa Cruz Biotechnology [2], while other sources report 159-162°C [3] [4]. This variation likely reflects differences in sample purity and measurement conditions.
The thermal behavior of N-Nitro-S-methylisothiourea is characterized by its solid-state stability up to the melting point, followed by thermal decomposition at higher temperatures. The compound should be stored under inert atmosphere at -20°C to maintain long-term stability [3] [4].
The thermal stability of N-Nitro-S-methylisothiourea is influenced by both the nitro and thiourea functional groups. Nitro compounds generally exhibit thermal instability due to the high bond dissociation energy of the C-NO₂ bond (approximately 297 ± 17 kJ/mol) [21]. Once thermal decomposition is initiated, these compounds can release substantial heat and gases, leading to rapid temperature and pressure increases.
Thiourea derivatives undergo thermal decomposition through a first-order reaction mechanism involving intramolecular hydrogen transfer followed by cleavage of the C-N bond [22]. The thermal decomposition typically produces isothiocyanates and ammonia as primary products according to the general reaction: Ar-NH-CS-NH₂ → Ar-N=C=S + NH₃ [22].
The thermal stability of N-Nitro-S-methylisothiourea is expected to be lower than that of simple thioureas due to the destabilizing effect of the nitro group. The compound exhibits hygroscopic properties and should be stored in a dry environment to prevent moisture-induced degradation [3] [4].
The compound demonstrates limited solubility in common organic solvents, being very slightly soluble in dimethyl sulfoxide and ethanol when heated [3] [4]. This limited solubility reflects the polar nature of the compound and the presence of hydrogen bonding interactions between molecules.
The compound's stability is enhanced by storage under controlled conditions, including low temperature (-20°C), inert atmosphere, and protection from moisture [3] [4]. Under these conditions, N-Nitro-S-methylisothiourea maintains its chemical integrity for extended periods, making it suitable for research applications requiring long-term storage.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 159-163°C | [2] [20] [3] [4] |
| Molecular Weight | 135.15 g/mol | [1] [2] |
| Density | Not determined | [23] |
| Solubility | Very slight in DMSO, EtOH (heated) | [3] [4] |
| Storage Temperature | -20°C (inert atmosphere) | [3] [4] |
| Hygroscopicity | Hygroscopic | [3] [4] |